molecular formula C15H17NO5 B13692280 Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate

Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate

Cat. No.: B13692280
M. Wt: 291.30 g/mol
InChI Key: LCPWBIBBZRPQNB-UHFFFAOYSA-N
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Description

Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of ethyl, dimethoxy, and methylphenyl groups attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to yield the desired isoxazole derivative .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to minimize environmental impact and reduce costs. These methods include the use of organocatalysts and green chemistry approaches to achieve the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylate is unique due to the presence of both dimethoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 5-(4,5-dimethoxy-2-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-5-20-15(17)11-8-12(21-16-11)10-7-14(19-4)13(18-3)6-9(10)2/h6-8H,5H2,1-4H3

InChI Key

LCPWBIBBZRPQNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2C)OC)OC

Origin of Product

United States

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